molecular formula C16H15N3O2 B2474111 PhCONAcN2 PhCHO CAS No. 137204-94-5

PhCONAcN2 PhCHO

Cat. No. B2474111
CAS RN: 137204-94-5
M. Wt: 281.315
InChI Key: QYHFKCSNLMJUSE-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PhCONAcN2 PhCHO is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of N-acetyl-L-phenylalanine and benzaldehyde, which makes it a valuable tool for researchers to explore its properties and potential applications.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using PhCONAcN2 PhCHO in laboratory experiments is its ease of synthesis and relatively low cost. However, its limited solubility in common solvents can be a limitation for some applications.

Future Directions

There are many potential future directions for research on PhCONAcN2 PhCHO. One area of interest is its potential applications in the field of drug discovery. Another area of interest is its potential use as a catalyst in organic reactions. Additionally, further research is needed to understand its mechanism of action and potential biological effects.
Conclusion
In conclusion, PhCONAcN2 PhCHO is a valuable tool for researchers in various fields of scientific research. Its ease of synthesis, low cost, and potential applications make it an attractive compound for further study. With further research, this compound has the potential to make significant contributions to the field of organic chemistry and drug discovery.

Synthesis Methods

The synthesis of PhCONAcN2 PhCHO involves the reaction of N-acetyl-L-phenylalanine with benzaldehyde in the presence of a catalyst. This reaction results in the formation of a white crystalline compound with a high melting point. The synthesis method is relatively simple and can be performed using standard laboratory equipment.

Scientific Research Applications

PhCONAcN2 PhCHO has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of organic chemistry, where it is used as a building block for the synthesis of more complex compounds.

properties

IUPAC Name

N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-15(19-18-11-13-7-3-1-4-8-13)12-17-16(21)14-9-5-2-6-10-14/h1-11H,12H2,(H,17,21)(H,19,20)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHFKCSNLMJUSE-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PhCONAcN2 PhCHO

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